3-Azido-4-hydroxybenzoic acid
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Overview
Description
3-Azido-4-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It is characterized by the presence of an azido group (-N₃) at the third position and a hydroxyl group (-OH) at the fourth position on the benzene ring
Mechanism of Action
Target of Action
3-Azido-4-hydroxybenzoic acid is a derivative of 4-hydroxybenzoic acid. The primary targets of 4-hydroxybenzoic acid are p-hydroxybenzoate hydroxylase and chorismate–pyruvate lyase . These enzymes are found in various organisms such as Pseudomonas aeruginosa, Escherichia coli, and Pseudomonas fluorescens. They play crucial roles in the metabolism of aromatic compounds .
Mode of Action
It is known that azido groups can be highly reactive and may interact with dna, potentially leading to mutagenic effects . The azido group in the compound could potentially react with the active sites of its target enzymes, altering their function .
Biochemical Pathways
4-hydroxybenzoic acid, a related compound, is involved in the ubiquinone biosynthesis metabolic pathway
Result of Action
Azido groups are known to be highly reactive and can interact with dna, potentially leading to mutagenic effects . This suggests that this compound could have significant impacts at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, oxygen limitation has been shown to enhance the production of 3-amino-4-hydroxybenzoic acid, a related compound, in Corynebacterium glutamicum . It’s plausible that similar environmental factors could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
3-Azido-4-hydroxybenzoic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . For instance, it has been shown to enhance the uptake of extracellular 4-hydroxybenzoic acid, an important intermediate of Coenzyme Q10 synthesis .
Cellular Effects
Related compounds such as 3-amino-4-hydroxybenzoic acid have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific details of these interactions are still being researched.
Dosage Effects in Animal Models
Related compounds such as mono-hydroxybenzoic acids have been studied for their effects in rodents .
Metabolic Pathways
It is known that hydroxybenzoic acids are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .
Transport and Distribution
Related compounds such as 4-hydroxybenzoic acid have been shown to be transported and distributed within cells via specific transport proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-4-hydroxybenzoic acid typically involves the azidation of 4-hydroxybenzoic acid. One common method is the nucleophilic substitution reaction where the hydroxyl group is first converted to a leaving group, such as a tosylate or mesylate, followed by substitution with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-Azido-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Esterification: The hydroxyl group can react with carboxylic acids or acid chlorides to form esters in the presence of acid catalysts.
Common Reagents and Conditions:
Reducing Agents: Lithium aluminum hydride (LiAlH₄), catalytic hydrogenation (Pd/C, H₂).
Nucleophiles: Sodium azide (NaN₃).
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions.
Major Products:
Reduction Products: 3-Amino-4-hydroxybenzoic acid.
Substitution Products: Various azide derivatives depending on the nucleophile used.
Esterification Products: Esters of this compound.
Scientific Research Applications
3-Azido-4-hydroxybenzoic acid has several scientific research applications:
Organic Synthesis: It serves as a precursor for the synthesis of various azide-containing compounds, which are useful intermediates in organic synthesis.
Medicinal Chemistry: The compound is explored for its potential in drug discovery, particularly in the development of azide-based pharmaceuticals.
Materials Science: It is used in the preparation of functional materials, such as polymers and cross-linking agents, due to its reactive azido group.
Comparison with Similar Compounds
4-Hydroxybenzoic Acid: Lacks the azido group, making it less reactive in nucleophilic substitution reactions.
3-Amino-4-hydroxybenzoic Acid: Contains an amino group instead of an azido group, which affects its reactivity and applications.
4-Azidobenzoic Acid: Similar structure but lacks the hydroxyl group, influencing its chemical properties and reactivity.
Uniqueness: 3-Azido-4-hydroxybenzoic acid is unique due to the presence of both the azido and hydroxyl groups on the benzene ring. This combination of functional groups imparts distinct reactivity, making it a versatile compound for various chemical transformations and applications in organic synthesis, medicinal chemistry, and materials science .
Properties
IUPAC Name |
3-azido-4-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-10-9-5-3-4(7(12)13)1-2-6(5)11/h1-3,11H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNGAPLVSJCUFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N=[N+]=[N-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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